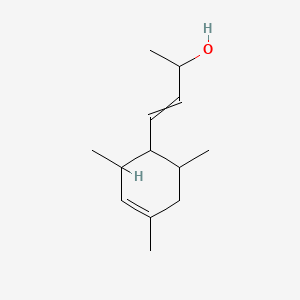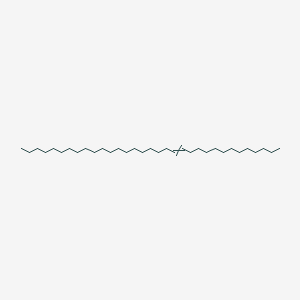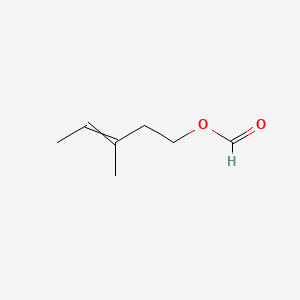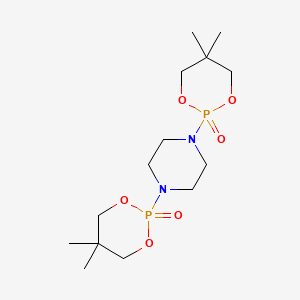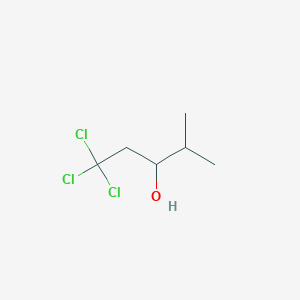
1,1,1-Trichloro-4-methylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-4-methylpentan-3-ol is an organic compound characterized by its trichloromethyl group attached to a pentanol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-4-methylpentan-3-ol can be synthesized through the reaction of chloroform with methyl isobutyl ketone in the presence of potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction involves the generation of a chloroform anion, which then reacts with the ketone to form the desired product .
Industrial Production Methods: Industrial production of 1,1,1-trichloromethyl compounds typically involves the reaction of chloroform with an olefin in the presence of a free-radical initiator and a weakly basic alkali metal salt or alkaline earth metal salt. This method is used to produce intermediates for dyes, drugs, and pesticides .
化学反応の分析
Types of Reactions: 1,1,1-Trichloro-4-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1-Trichloro-4-methylpentan-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,1-Trichloro-4-methylpentan-3-ol involves its interaction with molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
類似化合物との比較
- 1,1,1-Trichloro-2,4-dimethylpentan-2-ol
- 1,1,1-Trichloroethane
- Chlorobutanol
Comparison: 1,1,1-Trichloro-4-methylpentan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
特性
CAS番号 |
65632-55-5 |
|---|---|
分子式 |
C6H11Cl3O |
分子量 |
205.5 g/mol |
IUPAC名 |
1,1,1-trichloro-4-methylpentan-3-ol |
InChI |
InChI=1S/C6H11Cl3O/c1-4(2)5(10)3-6(7,8)9/h4-5,10H,3H2,1-2H3 |
InChIキー |
LVAAKDFZYLKBNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


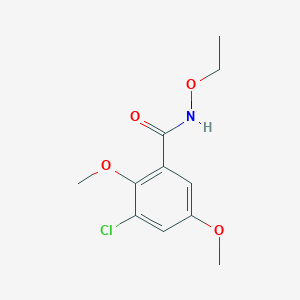

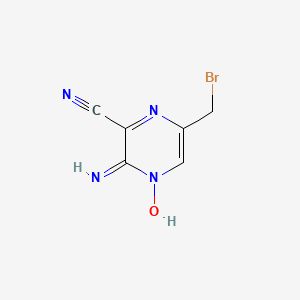
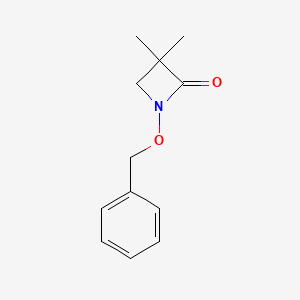

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)



